molecular formula C7H6ClF3N2O2 B8521836 5-Chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic Acid

5-Chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic Acid

Cat. No.: B8521836
M. Wt: 242.58 g/mol
InChI Key: UXEVCRRKLUQPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C7H6ClF3N2O2 and its molecular weight is 242.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClF3N2O2

Molecular Weight

242.58 g/mol

IUPAC Name

5-chloro-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H6ClF3N2O2/c1-2-13-5(8)3(6(14)15)4(12-13)7(9,10)11/h2H2,1H3,(H,14,15)

InChI Key

UXEVCRRKLUQPED-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 29.5 g (131 mmol) of 5-chloro-1-ethyl-3-(trifluoromethyl)-pyrazole-4-carboxaldehyde in 350 mL of distilled water was prepared and 0.733 g (131 mmol) of potassium hydroxide and 20.6 g (131 mmol) of potassium permanganate were added to it. The mixture was heated to 60° C. with stirring for 2 hours. The color turned from purple to dark brown. An aliquot was taken, filtered to remove the solids, acidified, and analyzed by gas chromatography to determine that the reaction was complete. The reaction mixture was then filtered to remove the solids and the filtrate was acidified to pH 2. The precipitate that formed was recovered by filtration and washed with water to obtain a white solid. This solid was partially dissolved in hot dichloromethane and the insoluble portion removed by gravity fIltration. The filtrate was concentrated by evaporation under reduced pressure to obtain 23.4 g of the title compound as a white solid melting at 164°-166° C.
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0.733 g
Type
reactant
Reaction Step Two
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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